1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1009529-98-9 |
|---|---|
Molecular Formula |
C15H21NO5S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5S/c1-15(2,3)10-4-6-12(7-5-10)22(20,21)16-9-11(17)8-13(16)14(18)19/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
LHWUEWUYTCXHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The compound is synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid or its protected derivatives. Key intermediates include:
- Boc-protected hydroxyproline : (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH, CAS: 13726-69-7).
- 4-Tert-butylbenzenesulfonyl chloride : Used for introducing the sulfonyl group.
Detailed Preparation Methods
Sulfonylation of Boc-Protected Hydroxyproline
- Protection : (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base (e.g., 4-methylmorpholine).
- Sulfonylation : The Boc-protected hydroxyproline is reacted with 4-tert-butylbenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
- Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the target compound.
Reaction Scheme :
$$
\text{(2S,4R)-Boc-Hyp-OH} + \text{4-tert-butylbenzenesulfonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Boc-protected sulfonamide} \xrightarrow{\text{TFA}} \text{Target Compound}
$$
Conditions :
Direct Sulfonylation of 4-Hydroxyproline
- Activation : 4-Hydroxyproline is dissolved in DCM, and the sulfonyl chloride is added dropwise with DIPEA.
- Quenching : The reaction is quenched with aqueous HCl, and the product is extracted, dried, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Alternative Route via Mitsunobu Inversion
- Lactonization : (2S,4R)-Boc-Hyp-OH undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form a lactone intermediate.
- Sulfonylation : The lactone is opened using 4-tert-butylbenzenesulfonyl chloride.
- Hydrolysis : Basic hydrolysis (LiOH) yields the carboxylic acid.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Stereocontrol |
|---|---|---|---|---|
| Sulfonylation of Boc-Hyp | 75% | ≥95% | Moderate | High |
| Direct Sulfonylation | 65% | ≥90% | Low | Moderate |
| Mitsunobu Inversion | 70% | ≥95% | High | Excellent |
Industrial-Scale Considerations
- Catalyst Optimization : Acid-activated montmorillonite clay improves sulfonylation efficiency.
- Solvent Choice : THF or DCM preferred for solubility and reaction kinetics.
- Cost Drivers : 4-Tert-butylbenzenesulfonyl chloride accounts for ~60% of raw material costs.
Challenges and Solutions
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-tert-butylbenzenesulfonyl group participates in nucleophilic substitution and hydrolysis under specific conditions:
Mechanistic Insight :
-
Hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water or hydroxide.
-
Alkylation exploits the weakly acidic NH proton (pKa ~10–12), which is deprotonated by strong bases like NaH for subsequent SN2 reactions .
Hydroxyl Group Transformations
The C4 hydroxyl group undergoes oxidation , protection , and acylation :
Key Considerations :
-
Stereochemistry at C4 (R-configuration) influences reaction rates and selectivity during acylation .
-
Silylation with HMDS is reversible under acidic or aqueous conditions .
Carboxylic Acid Reactions
The C2 carboxylic acid engages in esterification , amidation , and hydrazide formation :
Example Protocol :
-
Activation of the carboxylic acid with DCC and N-hydroxy-2-pyridone in CH₂Cl₂ at 0°C.
-
Reaction with isobutylhydrazine sulfate yields the corresponding hydrazide .
Multi-Step Functionalization Pathways
The compound serves as a scaffold for complex transformations:
Cyclization Reactions :
-
Acylation with γ-bromo-alkanoyl chloride followed by NaH/DMF induces intramolecular cyclization to form six-membered lactams .
Deprotection Strategies :
-
Et₃SiH in trifluoroacetic acid (TFA) removes tert-butylsulfonyl or silyl protecting groups, regenerating free hydroxyl or amine functionalities .
Stereochemical Considerations
The (2S,4R) configuration impacts reactivity:
Scientific Research Applications
1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Findings :
- The tert-butyl group in the target compound increases lipophilicity (logP ~2.8 predicted) compared to tosyl (logP ~1.9) or unsubstituted phenyl (logP ~1.5) derivatives, making it more suitable for blood-brain barrier penetration .
- The benzodioxine sulfonyl variant exhibits higher polarity due to the oxygen-rich ring, favoring aqueous solubility but reducing cell permeability .
Stereochemical and Functional Group Variations
Table 2: Modifications at the Pyrrolidine Core
Key Findings :
- Benzyl or trifluoromethylbenzyl groups introduce steric bulk, improving resistance to metabolic degradation .
Biological Activity
1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound with a complex structure that includes a pyrrolidine ring, a hydroxyl group, and a carboxylic acid moiety, enhanced by the presence of a 4-tert-butylbenzenesulfonyl group. This unique combination of functional groups contributes to its solubility and potential biological activity, making it an interesting candidate for medicinal chemistry and biological research.
- Molecular Formula : C₁₅H₂₁NO₅S
- Molecular Weight : 327.40 g/mol
The compound's structure facilitates interactions with various biological targets, potentially influencing pathways related to inflammation and cardiovascular function.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : The compound's sulfonyl group may enhance its ability to interact with enzymes, potentially leading to inhibition of specific pathways.
- Antimicrobial Properties : Similar compounds have shown varying degrees of antimicrobial activity, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : The interaction with inflammatory pathways is an area of ongoing research.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxypyrrolidine-2-carboxylic acid | Lacks sulfonyl group | Moderate antimicrobial activity |
| Naphthalene-2-sulfonyl-pyrrolidine derivatives | Different sulfonyl substituents | Enzyme inhibition |
| Methanesulfonamide derivatives | Varying alkyl groups | Antiviral properties |
The unique combination of functional groups in this compound may enhance its solubility and reactivity compared to these analogs, making it a promising candidate for further investigation.
Case Studies and Research Findings
- Interaction Studies : Initial research has focused on the binding affinity of this compound with various biological targets. These studies suggest potential interactions with specific receptors or enzymes that could influence therapeutic outcomes in conditions such as inflammation and cardiovascular diseases.
- Synthesis and Derivatives : The synthesis typically involves multi-step reactions, including protection-deprotection strategies to manage reactive functional groups. This complexity allows for the creation of various derivatives that could enhance or modify biological activity.
- In Vitro Assays : Assays conducted on related compounds have shown varying degrees of activity in microbial inhibition and enzyme modulation. While specific data on this compound is limited, the trends observed in similar compounds suggest potential efficacy.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including sulfonylation, hydroxylation, and carboxylation. Key steps may include:
Sulfonylation : Reacting pyrrolidine derivatives with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile, 20°C, 72 h) to introduce the sulfonyl group .
Hydroxylation : Selective hydroxylation at the 4-position using oxidizing agents (e.g., hydrogen peroxide in acetic acid) under controlled temperatures (20–50°C) .
Carboxylation : Introducing the carboxylic acid group via carbonylation or hydrolysis of nitrile intermediates, often requiring inert atmospheres and catalysts like palladium .
Standardization involves optimizing solvents (e.g., tert-butyl alcohol for inert reactions) and catalysts (e.g., palladium diacetate for coupling reactions) to improve yields (>70%) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to separate impurities. Monitor at 254 nm for sulfonyl and carboxyl groups .
- NMR : ¹H/¹³C NMR spectra should confirm the tert-butyl singlet (~1.3 ppm), sulfonyl group (δ 125–130 ppm in ¹³C), and carboxylic proton (broad peak at ~12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₆H₂₃NO₅S: 349.12 g/mol) within 5 ppm error .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group. Desiccate to avoid moisture-induced degradation .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free pyrrolidine or sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example:
- Use reaction path search algorithms (e.g., GRRM) to predict feasible routes for introducing substituents on the pyrrolidine ring .
- Validate predictions with microkinetic modeling to estimate rate constants and optimize catalyst loading (e.g., Pd-based catalysts for cross-coupling) .
Integrate computational data with high-throughput experimentation to reduce trial-and-error approaches .
Q. How should researchers address contradictory data in catalytic efficiency studies for this compound?
- Methodological Answer :
- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) affecting catalytic outcomes .
- Control Experiments : Replicate conflicting studies under identical conditions (e.g., inert atmosphere, purity of reagents) to identify hidden variables .
- Meta-Analysis : Compare datasets across publications to identify trends (e.g., Pd catalysts consistently outperform Cu in sulfonylation) .
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve epimers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during carboxylation to bias stereochemistry .
- Dynamic Resolution : Utilize enzymatic catalysis (e.g., lipases) to selectively hydrolyze undes enantiomers .
Q. How can researchers assess the environmental impact of this compound’s degradation byproducts?
- Methodological Answer :
- Ecotoxicology Assays : Test degradation products (e.g., 4-tert-butylbenzenesulfonic acid) on model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) .
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions to simulate environmental degradation and identify persistent intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
